molecular formula C9H8O3S B2845205 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione CAS No. 1248465-86-2

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione

Cat. No.: B2845205
CAS No.: 1248465-86-2
M. Wt: 196.22
InChI Key: IWIVBDULZYFZNO-UHFFFAOYSA-N
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Description

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione (CAS Number: 1248465-86-2) is a high-purity chemical compound supplied for research purposes. This molecule features an oxolane-2,5-dione (a succinimide derivative) core functionalized with a 3-methylthiophene ring. The succinimide pharmacophore is a recognized structural motif in medicinal chemistry, notably found in various central nervous system (CNS) active agents . Similarly, the thiophene ring is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and biological activity . The specific integration of these two rings in a single architecture aligns with the modern molecular hybridization strategy, which aims to design multifunctional ligands that could potentially target complex diseases by acting on multiple biological pathways simultaneously . Researchers can explore this compound as a key intermediate or scaffold in the synthesis and development of novel therapeutic agents, particularly in programs targeting neurological disorders or other areas where related structures have shown promise. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-thiophen-3-yloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-9(6-2-3-13-5-6)4-7(10)12-8(9)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVBDULZYFZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione typically involves the reaction of thiophene derivatives with oxolane-2,5-dione precursors under controlled conditions. One common method involves the use of thiophene-3-carboxylic acid as a starting material, which undergoes cyclization with oxalyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield dihydrofuran derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution reactions can occur at the thiophene ring, allowing for the formation of various substituted derivatives.

Common Reaction Conditions

Reaction TypeReagents UsedProducts Formed
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydrideDihydrofuran derivatives
SubstitutionAmines, thiolsSubstituted thiophene compounds

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown its effectiveness against various bacterial strains.
  • Anticancer Activity : It has been evaluated for its cytotoxic effects on cancer cells. For instance, derivatives of this compound have demonstrated significant activity in renal cancer cells with an average GI50 value of 1.98 µM in the National Cancer Institute's DTP (NCI-60) cell panel .

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in drug development. Its ability to form hydrogen bonds and engage in π-π interactions with proteins makes it a candidate for modulating enzyme and receptor activities. This characteristic is crucial for developing new drugs targeting specific biological pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials, including:

  • Polymers : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Advanced Materials : Its unique chemical properties allow it to be used in creating advanced materials with specific functionalities.

Case Studies

  • Synthesis of Diels–Alder Adducts : A study demonstrated that this compound could be synthesized under mild conditions to produce Diels–Alder adducts with high stereoselectivity, showcasing its utility in synthetic organic chemistry .
  • Cytotoxicity Assessment : Another study highlighted the cytotoxic effects of derivatives of this compound on colon cancer cells, indicating its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxolane-2,5-dione Derivatives

Substituted oxolane-2,5-diones are characterized by their cyclic anhydride core, with variations in substituents influencing reactivity and applications. Key analogs include:

Table 1: Structural and Functional Comparison of Oxolane-2,5-dione Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione Methyl, Thiophen-3-yl C₉H₈O₃S 196.22 g/mol Hypothetical use in specialty polymers or pharmaceuticals (discontinued)
Oxolane-2,5-dione (succinic anhydride) None C₄H₄O₃ 100.07 g/mol Ester synthesis (e.g., aroma esters), polymer crosslinking
3-[3-(3,4,5-Trimethylphenyl)propyl]oxolane-2,5-dione 3,4,5-Trimethylphenylpropyl C₁₆H₂₀O₃ 260.33 g/mol Undisclosed applications; structural complexity suggests potential bioactivity
Dihydro-3-(isooctadecenyl)furan-2,5-dione Isooctadecenyl (long aliphatic chain) C₂₂H₃₈O₃ 350.54 g/mol Surfactants, lubricants, or plasticizers due to hydrophobic tail
Key Observations :
  • Steric Hindrance : Bulky substituents (e.g., 3,4,5-trimethylphenylpropyl) may reduce ring-opening reactivity, whereas smaller groups (e.g., methyl) preserve anhydride functionality .
  • Applications: Unsubstituted succinic anhydride is widely used in esterification (e.g., synthesizing cinnamyl esters with balsamic odors) and polymer modification .

Comparison with Piperazine-2,5-diones (Diketopiperazines)

Piperazine-2,5-diones share a similar dione core but differ in ring size and heteroatom placement. These compounds are bioactive, with demonstrated antiviral and anti-inflammatory properties .

Table 2: Comparison with Bioactive Piperazine-2,5-diones
Compound Name Substituents Bioactivity Reference
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Benzylidene, isobutyl Anti-influenza H1N1 (IC₅₀: 28.9 ± 2.2 μM)
Albonoursin Cyclohexenyl, methyl Antiviral (IC₅₀: 6.8 ± 1.5 μM)
This compound Methyl, thiophen-3-yl No reported bioactivity; structural similarity suggests untested potential
Key Observations :
  • Bioactivity: Piperazine-2,5-diones exhibit antiviral activity due to conjugated double bonds and hydrophobic substituents, which enhance membrane interaction .

Biological Activity

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound features a thiophene ring that can engage in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions are crucial for modulating the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. Below is a summary of its antimicrobial efficacy:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus206.25
Escherichia coli2212.5
Candida albicans1810

The compound's activity was notably comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. It was tested against several cancer cell lines, demonstrating significant cytotoxicity:

Cell Line IC50 (nM)
K562 (leukemia)30
HepG2 (liver cancer)50
HUVEC (normal cells)920

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that modifications in the thiophene ring enhanced antimicrobial activity, emphasizing structure-activity relationships (SAR) in drug design .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives of the compound on cancer cell lines. The results demonstrated that specific substitutions at the thiophene position significantly improved anticancer potency, supporting further exploration into derivative synthesis for enhanced efficacy .

Q & A

Basic Research Questions

1. Synthetic Routes and Optimization Q: What are the optimal synthetic routes for preparing 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione? A: The compound is synthesized via cyclocondensation of thiophene-3-carbaldehyde derivatives with maleic anhydride in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions. Purification typically involves column chromatography using silica gel and polar solvents like ethyl acetate/hexane mixtures to isolate the product . Key parameters include stoichiometric control of reactants and catalyst loading (1–5 mol%) to minimize side reactions.

2. Structural Confirmation Q: What characterization techniques are essential for confirming the structure of this compound? A:

  • X-ray crystallography provides definitive proof of molecular geometry and stereochemistry, as demonstrated for analogous oxolane-2,5-dione derivatives .
  • NMR spectroscopy (¹H/¹³C, DEPT, and 2D-COSY) identifies functional groups and regioselectivity.
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., calculated 210.19 g/mol for C₁₀H₁₀O₃S).

Advanced Research Questions

3. Regioselectivity and Reaction Design Q: How can researchers address regioselectivity challenges during the introduction of the thiophen-3-yl group in the oxolane-2,5-dione framework? A: Regioselectivity is influenced by electronic and steric effects. Strategies include:

  • Directing groups : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates during cyclization .
  • Catalytic cross-coupling : Palladium-mediated Suzuki or Stille reactions (as in thiophene-functionalized systems) to pre-install substituents before cyclization .
  • Computational modeling (DFT) to predict favorable reaction pathways and transition states.

4. Data Contradiction Analysis Q: What factors contribute to discrepancies in reported yields for the synthesis of this compound across studies? A: Variability arises from:

  • Reaction conditions : Temperature gradients (reflux vs. microwave-assisted synthesis) and solvent purity (anhydrous vs. technical-grade THF) .
  • Catalyst deactivation : Moisture-sensitive catalysts (e.g., p-toluenesulfonic acid) require strict inert atmospheres .
  • Workup protocols : Incomplete removal of byproducts (e.g., unreacted maleic anhydride) during filtration or column chromatography .

5. Functional Polymer Design Q: What strategies are employed to incorporate this compound into functional polymers for electronic applications? A:

  • Ring-opening polymerization : Initiated by nucleophiles (e.g., amines) to form polyesters with thiophene side chains, enhancing π-conjugation for charge transport .
  • Copolymerization : Blending with monomers like 3-hexylthiophene to tune solubility and bandgap properties.
  • Post-polymerization modifications : Thiophene sulfur atoms can coordinate transition metals (e.g., Pd) for catalytic applications.

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